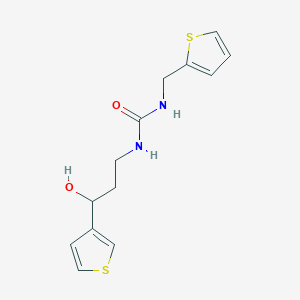
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea is an organic compound featuring a urea backbone with thiophene rings attached to its structure. Thiophene is a sulfur-containing heterocycle known for its aromatic properties, making this compound of interest in various fields of research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives, such as thiophene-2-carboxaldehyde and thiophene-3-carboxaldehyde.
Formation of Hydroxyalkyl Intermediate: Thiophene-3-carboxaldehyde undergoes a Grignard reaction with a suitable Grignard reagent (e.g., ethylmagnesium bromide) to form the 3-hydroxy-3-(thiophen-3-yl)propyl intermediate.
Urea Formation: The hydroxyalkyl intermediate is then reacted with thiophene-2-ylmethylamine in the presence of a coupling agent like carbonyldiimidazole (CDI) to form the final urea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial for scalable production.
化学反応の分析
Types of Reactions
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of diamine derivatives.
Substitution: Formation of halogenated thiophene derivatives.
科学的研究の応用
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
作用機序
The mechanism by which 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The thiophene rings can facilitate binding to hydrophobic pockets in proteins.
Electronic Properties: The compound’s structure allows for conjugation and electron delocalization, making it suitable for use in organic electronic devices.
類似化合物との比較
Similar Compounds
Thiourea Derivatives: Compounds like 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)thiourea share a similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
Thiophene-based Ureas: Other thiophene-based ureas with different substituents on the thiophene rings.
Uniqueness
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets or electronic materials. The presence of both hydroxyl and thiophene groups provides a versatile platform for further functionalization and application in various fields.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in multiple scientific disciplines.
特性
IUPAC Name |
1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c16-12(10-4-7-18-9-10)3-5-14-13(17)15-8-11-2-1-6-19-11/h1-2,4,6-7,9,12,16H,3,5,8H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUJRAFVJBTTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4Ar,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2597390.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid](/img/structure/B2597391.png)
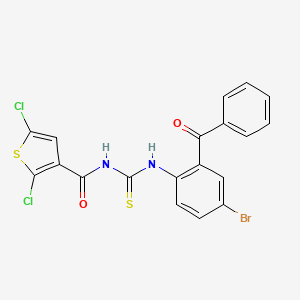
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2597393.png)
![2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione](/img/structure/B2597396.png)
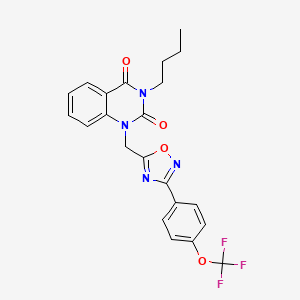
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2597398.png)
![N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2597401.png)
![(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2597402.png)
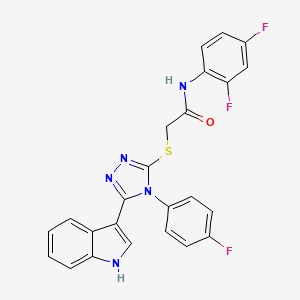
![2-{[11-(Hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2597406.png)
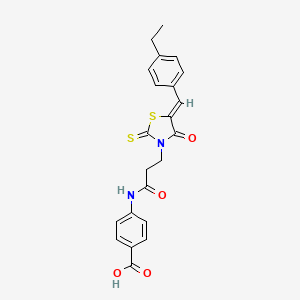
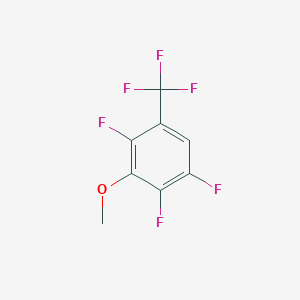
![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide](/img/structure/B2597412.png)
